molecular formula C23H25ClN2O2 B10934655 ethyl [4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]acetate

ethyl [4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B10934655
M. Wt: 396.9 g/mol
InChI Key: NWKODJDZLRPXAS-UHFFFAOYSA-N
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Description

ETHYL 2-[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with chlorinated and dimethylphenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Substitution reactions: The pyrazole ring is then subjected to electrophilic substitution reactions to introduce the chlorinated and dimethylphenyl groups.

    Esterification: The final step involves esterification of the pyrazole derivative with ethyl acetate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorinated groups to corresponding hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons.

Scientific Research Applications

ETHYL 2-[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets. The chlorinated and dimethylphenyl groups enhance its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[4-CHLORO-3,5-DIPHENYL-1H-PYRAZOL-1-YL]ACETATE: Similar structure but lacks the dimethyl groups.

    ETHYL 2-[4-BROMO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE: Similar structure but with a bromine atom instead of chlorine.

    ETHYL 2-[4-CHLORO-3,5-BIS(2,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE: Similar structure but with different positions of the dimethyl groups.

Uniqueness

The unique combination of chlorinated and dimethylphenyl groups in ETHYL 2-[4-CHLORO-3,5-BIS(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

ethyl 2-[4-chloro-3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]acetate

InChI

InChI=1S/C23H25ClN2O2/c1-6-28-20(27)13-26-23(19-10-8-15(3)17(5)12-19)21(24)22(25-26)18-9-7-14(2)16(4)11-18/h7-12H,6,13H2,1-5H3

InChI Key

NWKODJDZLRPXAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C2=CC(=C(C=C2)C)C)Cl)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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